5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3,5-dinitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
5-bromo-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8BrN5O6 |
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Molecular Weight |
410.14 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8BrN5O6/c14-9-1-8(4-15-6-9)13(21)17-16-5-7-2-10(18(22)23)3-11(12(7)20)19(24)25/h1-6,20H,(H,17,21)/b16-5+ |
InChI Key |
KWQFVLZGWQSQKV-FZSIALSZSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)C2=CC(=CN=C2)Br)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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